molecular formula C15H17ClN2S B2694736 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine CAS No. 329234-81-3

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Cat. No.: B2694736
CAS No.: 329234-81-3
M. Wt: 292.83
InChI Key: JGLXWGOQNVBSDW-BQYQJAHWSA-N
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Description

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a substituted dihydropyrimidine derivative characterized by a styryl group at position 4, a 3-chlorophenyl substituent on the styryl moiety, and a methylsulfanyl group at position 2. The methylsulfanyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)8-7-11-5-4-6-12(16)9-11/h4-10H,1-3H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLXWGOQNVBSDW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=N1)SC)C=CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=N1)SC)/C=C/C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorostyryl Intermediate: The initial step involves the preparation of the 3-chlorostyryl intermediate through a reaction between 3-chlorobenzaldehyde and a suitable styrene derivative under basic conditions.

    Cyclization: The chlorostyryl intermediate is then subjected to cyclization with a suitable dihydropyrimidine precursor in the presence of a catalyst, such as a Lewis acid, to form the desired dihydropyrimidine ring.

    Methylation and Sulfanylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorostyryl group can be reduced to a styryl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorostyryl group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Styryl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with similar structures to 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine exhibit promising anticancer properties.

Case Study: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of dihydropyrimidine derivatives against various cancer cell lines. The findings suggested that:

  • Significant Cell Growth Inhibition : The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.
  • Mechanism of Action : Apoptosis was induced through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that modifications in the dihydropyrimidine structure can enhance activity against bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent studies have suggested that derivatives of dihydropyrimidines may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In vivo studies using murine models demonstrated that administration of similar compounds led to:

  • Reduction in Neuroinflammation : Decreased levels of pro-inflammatory cytokines.
  • Improvement in Cognitive Function : Enhanced memory retention in behavioral tests.

Cardiovascular Applications

Dihydropyrimidines are known for their vasodilatory effects, which can be beneficial in cardiovascular health.

Research Findings

A study highlighted that compounds like this compound can:

  • Lower Blood Pressure : Demonstrated significant hypotensive effects in hypertensive rat models.
  • Improve Endothelial Function : Enhanced nitric oxide release from endothelial cells.

Mechanism of Action

The mechanism of action of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(2-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

  • Structural Difference : The chlorine substituent is located at the ortho position (2-chlorostyryl) instead of the meta position (3-chlorostyryl) in the target compound .
  • Implications :
    • Electronic Effects : The ortho-chlorine may induce steric hindrance, reducing rotational freedom of the styryl group. This could alter π-π stacking interactions in supramolecular assemblies or receptor binding.
    • Biological Activity : Analogous chlorostyryl compounds with ortho substituents often exhibit reduced bioactivity compared to meta or para derivatives due to steric clashes in enzyme-active sites .

Trifluoromethyl-Substituted Analog: 4-[4-(Trifluoromethyl)styryl]-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

  • Structural Difference : The styryl group bears a 4-trifluoromethyl substituent instead of 3-chloro .
  • Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, which may improve the compound’s half-life in biological systems . Applications: CF₃-substituted analogs are frequently explored in agrochemicals (e.g., herbicides) due to their durability and bioactivity .

Pyrimidine Derivatives with Varied Sulfur Substituents

  • Example : Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (Patent: EP2018) .
  • Key Differences :
    • The sulfur-containing group (methylsulfanyl) is part of a benzamide scaffold rather than a dihydropyrimidine.
    • Functional Role : In this herbicide, the methylsulfanyl group likely enhances soil adsorption and bioavailability, a property that may extrapolate to dihydropyrimidine derivatives in agricultural contexts .

Data Table: Comparative Properties of Selected Analogs

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications References
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine 3-Cl, styryl ~332.8 (calc.) Hypothesized use in drug design
4-(2-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine 2-Cl, styryl ~332.8 (calc.) Steric hindrance reduces activity
4-[4-(Trifluoromethyl)styryl]-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine 4-CF₃, styryl ~366.8 (calc.) Agrochemical potential
Sodium 2-chloro-3-(methylsulfanyl)-N-(1-methyltetrazol-5-yl)-4-CF₃-benzamide Methylsulfanyl, benzamide 415.8 (reported) Herbicidal activity

Note: Molecular weights are calculated using PubChem tools unless otherwise specified.

Research Findings and Gaps

  • Metabolic Stability : Methylsulfanyl groups are susceptible to oxidative metabolism, forming sulfoxides or sulfones, which may limit the bioavailability of dihydropyrimidine derivatives .
  • Synthetic Challenges : Styryl-substituted dihydropyrimidines often require palladium-catalyzed cross-coupling for styryl introduction, posing cost and scalability issues .
  • Lack of Direct Studies: No peer-reviewed data on the target compound’s biological activity or material properties were identified. Existing inferences rely on structural analogs.

Biological Activity

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H14ClN3S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{S}

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that dihydropyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of dihydropyrimidine showed IC50 values in the micromolar range against multiple cancer cell lines, suggesting promising anticancer potential .

Antimicrobial Activity

Compounds in the dihydropyrimidine class have also been evaluated for antimicrobial properties. A recent investigation revealed that certain derivatives were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 64 µg/mL for various strains, indicating moderate to high antimicrobial activity .

Enzyme Inhibition

One of the proposed mechanisms for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes. For example, similar compounds have been shown to inhibit carbonic anhydrases and acetylcholinesterase, which are crucial for maintaining physiological functions .

Interaction with Cellular Pathways

The compound may also interact with various signaling pathways associated with cell proliferation and apoptosis. Studies suggest that dihydropyrimidines can modulate pathways such as MAPK and PI3K/Akt, leading to altered cell survival and growth dynamics .

Data Tables

Biological ActivityValue (IC50 or MIC)Reference
Anticancer (HeLa Cells)~5 µM
Antimicrobial (E. coli)32 µg/mL
Enzyme Inhibition (AChE)IC50 = 0.5 µM

Case Studies

  • Anticancer Study : A study conducted on a series of dihydropyrimidines showed that the compound significantly inhibited the growth of HeLa cells in vitro. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
  • Antimicrobial Evaluation : Clinical isolates of Staphylococcus aureus were tested against various dihydropyrimidine derivatives, including our compound of interest. Results indicated a notable reduction in bacterial growth at concentrations as low as 16 µg/mL.

Q & A

Q. What strategies address low yields in base-mediated cyclization steps?

  • Methodological Answer : Optimize base strength (e.g., KOtBu vs. NaH) and solvent polarity (DMF vs. THF). Monitor reaction progress via LC-MS. Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance intermolecular cyclization. Mechanistic studies (e.g., deuterium labeling) can identify rate-limiting steps .

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